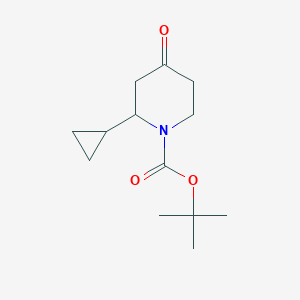

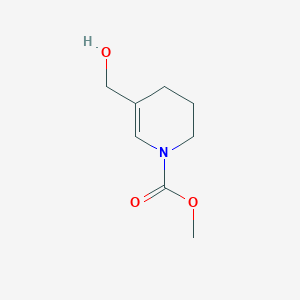

![molecular formula C15H21N3O3S B2669669 (3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine CAS No. 898640-89-6](/img/structure/B2669669.png)

(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the imidazole ring with the propyl chain, followed by the attachment of the sulfonyl group and the methoxy-dimethylphenyl group . The Suzuki–Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds, could potentially be used in this process .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The imidazole ring, being a heterocycle, would likely contribute to the compound’s stability and reactivity .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The imidazole ring could participate in various reactions, including those involving nucleophilic substitution or electrophilic addition . The sulfonyl group could also be involved in various reactions, such as those involving nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Reactivity of Sulfamoyl Azides and Triazoles

Sulfamoyl azides, generated from secondary amines using novel sulfonyl azide transfer agents, react with alkynes to form 1-sulfamoyl-1,2,3-triazoles. These compounds serve as progenitors for rhodium azavinyl carbenes, highlighting their potential in creating versatile reactive intermediates for asymmetric addition to olefins (Culhane & Fokin, 2011).

Aromatic Secondary and Tertiary Amines Synthesis

Aromatic primary amines undergo nucleophilic aromatic substitution reactions to yield secondary amines with dicyanoimidazolyl groups. This process showcases the reactivity and potential applications of imidazole derivatives in synthesizing aromatic amines, relevant for various organic synthesis applications (Subrayan & Rasmussen, 1995).

Environmental-friendly Adsorption Resins

Tertiary amine-functionalized crosslinking polymeric resins have been studied for their adsorption capacity, particularly for removing benzophenone-4 from water. This research illustrates the application of amine-functionalized materials in environmental remediation and purification technologies (Zhou et al., 2018).

Synthesis of Highly Substituted Imidazole Derivatives

Research into the synthesis of imidazole derivatives demonstrates the chemical versatility of imidazole-based compounds. For example, the synthesis of highly substituted imidazole derivatives through a four-component reaction indicates their potential in medicinal chemistry and as local anesthetic agents (Gwiazda & Reissig, 2006; Ran, Li, & Zhang, 2015).

Novel Synthesis Approaches

The development of novel synthesis methods for imidazole derivatives, including environmentally friendly and solvent-free conditions, showcases the ongoing innovation in the synthesis and application of these compounds. This includes the use of Brønsted acidic ionic liquids as catalysts for synthesizing tetrasubstituted imidazoles, highlighting advances in green chemistry (Davoodnia et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic synthesis, medicinal chemistry, or materials science . Further studies could also investigate its physical and chemical properties in more detail, and develop more efficient methods for its synthesis.

properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-12-9-14(21-3)15(10-13(12)2)22(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNWHWJQKDQUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C=CN=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

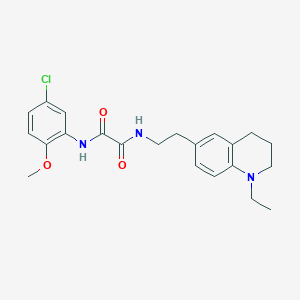

![N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2669587.png)

![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2669588.png)

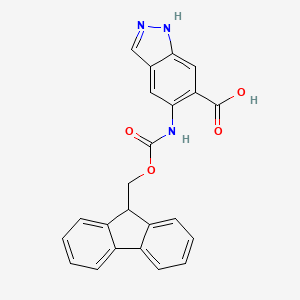

![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)

![N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine](/img/structure/B2669596.png)

![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)

![9-Cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669600.png)